molecular formula C21H21ClN2O2 B12914516 4(1H)-Pyridazinone, 5-butyl-3-chloro-6-phenoxy-1-(phenylmethyl)- CAS No. 919197-99-2

4(1H)-Pyridazinone, 5-butyl-3-chloro-6-phenoxy-1-(phenylmethyl)-

Cat. No.: B12914516
CAS No.: 919197-99-2
M. Wt: 368.9 g/mol
InChI Key: SHSUQQPHXDCVQX-UHFFFAOYSA-N
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Description

1-benzyl-5-butyl-3-chloro-6-phenoxypyridazin-4(1H)-one is a synthetic organic compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. This compound is characterized by its unique structure, which includes benzyl, butyl, chloro, and phenoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-butyl-3-chloro-6-phenoxypyridazin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazine Ring: Starting with a suitable dicarbonyl compound, such as a diketone, which undergoes cyclization with hydrazine to form the pyridazine ring.

    Substitution Reactions: Introduction of the benzyl, butyl, and chloro groups through nucleophilic substitution reactions.

    Phenoxy Group Addition: The phenoxy group can be introduced via an etherification reaction using phenol and an appropriate leaving group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-butyl-3-chloro-6-phenoxypyridazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, phenols, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

1-benzyl-5-butyl-3-chloro-6-phenoxypyridazin-4(1H)-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-5-butyl-3-chloro-6-phenoxypyridazin-4(1H)-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-chloro-6-phenoxypyridazin-4(1H)-one: Lacks the butyl group.

    1-benzyl-5-butyl-3-chloro-6-methoxypyridazin-4(1H)-one: Contains a methoxy group instead of a phenoxy group.

    1-benzyl-5-butyl-3-chloro-6-phenylpyridazin-4(1H)-one: Contains a phenyl group instead of a phenoxy group.

Uniqueness

1-benzyl-5-butyl-3-chloro-6-phenoxypyridazin-4(1H)-one is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

919197-99-2

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

1-benzyl-5-butyl-3-chloro-6-phenoxypyridazin-4-one

InChI

InChI=1S/C21H21ClN2O2/c1-2-3-14-18-19(25)20(22)23-24(15-16-10-6-4-7-11-16)21(18)26-17-12-8-5-9-13-17/h4-13H,2-3,14-15H2,1H3

InChI Key

SHSUQQPHXDCVQX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N(N=C(C1=O)Cl)CC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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